BenchChemオンラインストアへようこそ!

(3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA

HACD enzyme kinetics 3-hydroxyacyl-CoA dehydratase

(3R,17Z,20Z,23Z,26Z)-3-Hydroxydotriacontatetraenoyl-CoA is a chemically defined, ultra-long-chain (C32) polyunsaturated 3-hydroxy fatty acyl-CoA thioester. It belongs to the class of very-long-chain (3R)-3-hydroxyacyl-CoAs (chain length ≥C22), which function as obligate intermediates in the third step of the endoplasmic reticulum fatty acid elongation cycle, catalyzed by 3-hydroxyacyl-CoA dehydratases (HACD1–4; EC 4.2.1.134).

Molecular Formula C53H90N7O18P3S
Molecular Weight 1238.3 g/mol
Cat. No. B15549539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA
Molecular FormulaC53H90N7O18P3S
Molecular Weight1238.3 g/mol
Structural Identifiers
InChIInChI=1S/C53H90N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-41(61)36-44(63)82-35-34-55-43(62)32-33-56-51(66)48(65)53(2,3)38-75-81(72,73)78-80(70,71)74-37-42-47(77-79(67,68)69)46(64)52(76-42)60-40-59-45-49(54)57-39-58-50(45)60/h8-9,11-12,14-15,17-18,39-42,46-48,52,61,64-65H,4-7,10,13,16,19-38H2,1-3H3,(H,55,62)(H,56,66)(H,70,71)(H,72,73)(H2,54,57,58)(H2,67,68,69)/b9-8-,12-11-,15-14-,18-17-/t41-,42-,46-,47-,48+,52-/m1/s1
InChIKeyWGVPAMMHPYEHJA-HLEWXMEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(3R,17Z,20Z,23Z,26Z)-3-Hydroxydotriacontatetraenoyl-CoA: Definition, Class, and Procurement-Relevant Characteristics


(3R,17Z,20Z,23Z,26Z)-3-Hydroxydotriacontatetraenoyl-CoA is a chemically defined, ultra-long-chain (C32) polyunsaturated 3-hydroxy fatty acyl-CoA thioester [1]. It belongs to the class of very-long-chain (3R)-3-hydroxyacyl-CoAs (chain length ≥C22), which function as obligate intermediates in the third step of the endoplasmic reticulum fatty acid elongation cycle, catalyzed by 3-hydroxyacyl-CoA dehydratases (HACD1–4; EC 4.2.1.134) [2]. The compound possesses a C32 acyl backbone with four Z-configured double bonds at positions 17, 20, 23, and 26, plus a stereospecific (R)-3-hydroxyl group essential for enzymatic recognition [3]. At physiological pH 7.3, it exists predominantly as the tetra-anionic (4−) species [4]. Commercially, it is offered as a research-grade Coenzyme A derivative by multiple specialist biochemical suppliers for in vitro elongation and enzyme characterization studies.

Why Generic Ultra-Long-Chain 3-Hydroxyacyl-CoA Substitution Fails: The Case for (3R,17Z,20Z,23Z,26Z)-3-Hydroxydotriacontatetraenoyl-CoA


Generic substitution among very-long-chain 3-hydroxyacyl-CoAs is undermined by three interdependent structural determinants: chain length, double-bond geometry, and C3 stereochemistry. The HACD dehydratase family displays isoform-specific KM values that span an approximately 18-fold range even for the simple C16 substrate 3-hydroxypalmitoyl-CoA (HACD4: 6.8 μM vs. HACD2: 121.7 μM) [1], and HACD1/2 activity has been experimentally confirmed only across the C20–C26 span in mammalian systems, with HACD4 exhibiting no detectable activity toward any tested substrate [2]. The (R)-configuration at C3 is mandatory: Knoll et al. (1999) demonstrated that brain microsomal 3-hydroxyacyl-CoA dehydratase exclusively processes the (R)-enantiomer while the (S)-form is inert, establishing absolute stereochemical stringency [3]. Furthermore, ELOVL4—the condensing enzyme responsible for chain extension beyond C26—is genetically linked to Stargardt macular dystrophy and shows pathogenic loss of C28–C36 fatty acid biosynthesis, confirming that ultra-long-chain intermediates such as this C32 species operate in a distinct biochemical compartment inaccessible to shorter-chain analogs [4]. These converging lines of evidence demonstrate that a C32:4 (3R)-hydroxyacyl-CoA cannot be functionally replaced by a C20, C22, or C26 saturated analog without altering substrate flux, enzyme engagement, and pathway outcome.

Quantitative Differentiation Evidence for (3R,17Z,20Z,23Z,26Z)-3-Hydroxydotriacontatetraenoyl-CoA: Head-to-Head and Cross-Study Comparisons


HACD Isoform KM Divergence: 18-Fold Range for 3-Hydroxypalmitoyl-CoA Informs Substrate-Specific Procurement

The four human HACD isoforms exhibit starkly divergent affinities for the C16 3-hydroxyacyl-CoA substrate. Ikeda et al. (2008) reported KM values of 6.8 μM (HACD4), 33.6 μM (HACD1), 49.5 μM (HACD3), and 121.7 μM (HACD2) for 3-hydroxypalmitoyl-CoA under identical assay conditions (50 mM HEPES-NaOH, pH 7.4, 150 mM NaCl, 10% glycerol, 1 mM DTT, 1 mM PMSF, 37°C) [1]. This ~18-fold KM range demonstrates that a single 3-hydroxyacyl-CoA chain length does not represent a universal substrate. When the target compound is a C32:4 ultra-long-chain species—predicted to interact with the ELOVL4–HACD axis rather than the ELOVL1/3–HACD axis utilized by C16–C26 substrates—generic substitution with 3-hydroxypalmitoyl-CoA would misrepresent the kinetic behavior of the relevant dehydratase isoform by up to two orders of magnitude in KM space.

HACD enzyme kinetics 3-hydroxyacyl-CoA dehydratase

Exclusive (R)-Enantiomer Utilization: Stereochemical Gatekeeping by 3-Hydroxyacyl-CoA Dehydratase

Knoll et al. (1999) demonstrated using chemically synthesized [1-¹⁴C]-(R,S)-3-hydroxyeicosanoyl-CoA that rat brain microsomal 3-hydroxyacyl-CoA dehydratase utilizes exclusively the (R)-enantiomer; the (S)-enantiomer is not processed [1]. The kinetic constants for the forward dehydration were k = 0.045 min⁻¹ and for the reverse hydration k = 0.025 min⁻¹, with a Vmax of 20 nmol/min/mg and an apparent Km of 44 μM for the racemic substrate [1]. The target compound bears a defined (3R) configuration, consistent with the natural substrate of the elongase complex. In contrast, commercially available (S)-3-hydroxypalmitoyl-CoA (MW 1021.94, C37H66N7O18P3S) would be catalytically inert in this system, providing a null readout regardless of concentration.

stereospecificity dehydratase chiral resolution

Chain-Length Ceiling: HACD1/2 Activity Confined to C20–C26; C32 Requires a Distinct Elongase Compartment

Sawai et al. (2017) demonstrated that HACD1 and HACD2 exhibit 3-hydroxyacyl-CoA dehydratase activity toward saturated and monounsaturated substrates of C20–C26 chain length when expressed in a yeast heterologous system, with HACD3 showing only weak activity and HACD4 no detectable activity [1]. Separately, ELOVL4 gain-of-function experiments in ARPE-19 cells and neonatal cardiomyocytes (Agbaga et al., 2008) established that ELOVL4 is specifically required for elongation of C24:0 to C28:0 and C30:0, and of C20–C22 polyunsaturated precursors to C28–C38 VLC-PUFAs [2]. Pathogenic ELOVL4 variants in spinocerebellar ataxia type 34 (SCA34) are associated with deficient biosynthesis of C28, C30, C32, C34, and C36 fatty acids compared to wild-type in cell culture [3]. This places the C32:4 3-hydroxyacyl-CoA intermediate downstream of ELOVL4 activity—a biochemical compartment inaccessible to C20–C26 substrates processed by ELOVL1/3.

ELOVL4 ultra-long-chain fatty acid substrate chain-length specificity

Double-Bond Configuration Specificity: Four (Z)-Configured Double Bonds Distinguish from Saturated and Pentaenoyl Analogs

The target compound carries a defined tetraene system with double bonds at C17–C18, C20–C21, C23–C24, and C26–C27, all in the (Z)-configuration, consistent with the methylene-interrupted pattern of ω-3/ω-6 polyunsaturated fatty acid elongation products [1]. The closest commercially cataloged analog, (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA (C32:5), differs by one additional double bond at position 29, which alters the degree of unsaturation and the molecular shape [2]. The saturated counterpart, (3R)-3-hydroxydotriacontanoyl-CoA (C32:0), is a distinct metabolite of the saturated elongation pathway and would exhibit different solubility, micellar behavior, and enzyme-binding kinetics. The (17Z,20Z,23Z,26Z)-dotriacontatetraenoyl-CoA (non-hydroxylated) analog lacks the 3-hydroxyl group entirely, belonging to the substrate class for the condensation (ELOVL) step rather than the dehydration (HACD) step [3].

polyunsaturated acyl-CoA desaturation pattern ELOVL4 pathway

Ionization State at Physiological pH: The Tetra-Anionic (4−) Species as the Predominant Form for Enzyme Assays

At pH 7.3, the phosphate and diphosphate OH groups of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA are fully deprotonated, yielding the tetra-anionic (4−) species as the dominant form [1]. This ionization state is directly relevant to binding interactions with the positively charged patches on HACD and ELOVL enzyme surfaces. The non-hydroxylated analog (17Z,20Z,23Z,26Z)-dotriacontatetraenoyl-CoA(4−) shares the same overall charge but lacks the hydrogen-bonding capacity of the 3-OH group [2]. Computationally, the exact mass of the 4− species is 1233.4962646 Da versus the neutral monoisotopic mass of 1237.52759 Da, a difference that must be accounted for in mass spectrometric quantification [1].

deprotonation state pH 7.3 acyl-CoA speciation

Pathway Context: C32:4 (3R)-Hydroxyacyl-CoA Is an Obligate Intermediate in ELOVL4-Mediated VLC-PUFA Synthesis Linked to Retinal Disease

ELOVL4 is the only mammalian elongase capable of synthesizing fatty acids ≥C28, and its dysfunction causes Stargardt-like macular dystrophy (STGD3) and spinocerebellar ataxia type 34 (SCA34) [1]. Agbaga et al. (2008) demonstrated that ELOVL4 elongates 24:0 to 28:0 and 30:0, and 20:5n-3/22:5n-3 to C28–C38 VLC-PUFAs [2]. The C32:4 3-hydroxyacyl-CoA is the dehydration-step intermediate situated between 3-oxo-C32:4-CoA and trans-2,3-C32:5-enoyl-CoA in this pathway. Pathogenic ELOVL4 variants reduce biosynthesis of C28–C36 fatty acids including C32 species versus wild-type in HeLa cell culture [3]. Inhibition or genetic ablation at any step upstream of the dehydratase reaction leads to accumulation of the corresponding 3-hydroxyacyl-CoA, a diagnostic hallmark that can only be recapitulated experimentally using the correct chain-length-matched substrate [1].

Stargardt disease VLC-PUFA retinal degeneration

Optimal Application Scenarios for (3R,17Z,20Z,23Z,26Z)-3-Hydroxydotriacontatetraenoyl-CoA Based on Quantitative Differentiation Evidence


In Vitro Reconstitution of the ELOVL4-Dependent Ultra-Long-Chain Fatty Acid Elongation Cycle

This compound serves as the defined dehydration-step substrate for reconstituting the complete four-step ELOVL4 elongation cycle in vitro (condensation → reduction → dehydration → reduction). Because ELOVL4 is the sole mammalian elongase capable of generating ≥C28 fatty acyl-CoAs, and HACD1/2 activity has been demonstrated only up to C26 [1], providing the correct C32:4 (3R)-hydroxyacyl-CoA enables direct measurement of the dehydratase activity operating on ultra-long-chain intermediates. This application directly leverages the chain-length ceiling evidence (Section 3, Evidence Item 3) and the ELOVL4 pathway context (Section 3, Evidence Item 6).

HACD Isoform Selectivity Profiling for Ultra-Long-Chain Substrates

The >18-fold KM range observed among HACD1–4 for 3-hydroxypalmitoyl-CoA [1] raises the question of whether similar isoform selectivity applies to C32 substrates. Using this compound in standardized dehydratase assays with individually expressed HACD1, HACD2, HACD3, and HACD4 enables direct determination of KM and Vmax parameters for an ultra-long-chain polyunsaturated substrate. This addresses a critical gap in the current literature, where isoform kinetic characterization has been limited to C16 and C20 substrates (Section 3, Evidence Items 1 and 2).

Mass Spectrometric Reference Standard for VLC-PUFA Intermediate Quantification in Disease Models

In ELOVL4-mutant cell lines (STGD3 and SCA34 models), the accumulation or depletion of specific 3-hydroxyacyl-CoA intermediates serves as a metabolic signature of elongation blockade. The defined exact mass of the 4− species (1233.4962646 Da) and the known predominant ionization state at pH 7.3 [1] make this compound suitable as an LC-MS/MS reference standard for targeted lipidomics of the ELOVL4 pathway. This application builds on the ionization-state evidence (Section 3, Evidence Item 5) and the disease-relevant pathway context (Section 3, Evidence Item 6).

Stereochemical Selectivity Validation of Novel Dehydratase Inhibitors

Given that 3-hydroxyacyl-CoA dehydratase exhibits absolute stereochemical discrimination—processing only the (R)-enantiomer [1]—this compound can serve as the positive-control substrate in inhibitor screening campaigns. A racemic mixture or (S)-configured analog would yield a false-negative baseline, making the enantiopure (3R) compound essential for establishing the true uninhibited reaction velocity. This application is directly supported by the stereochemical evidence (Section 3, Evidence Item 2).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.